1,5-Dibromo-2,4-difluoro-3-nitrobenzene
CAS No.: 1804413-71-5
Cat. No.: VC2960692
Molecular Formula: C6HBr2F2NO2
Molecular Weight: 316.88 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1804413-71-5 |
|---|---|
| Molecular Formula | C6HBr2F2NO2 |
| Molecular Weight | 316.88 g/mol |
| IUPAC Name | 1,5-dibromo-2,4-difluoro-3-nitrobenzene |
| Standard InChI | InChI=1S/C6HBr2F2NO2/c7-2-1-3(8)5(10)6(4(2)9)11(12)13/h1H |
| Standard InChI Key | KPWYRXMTHHIOQO-UHFFFAOYSA-N |
| SMILES | C1=C(C(=C(C(=C1Br)F)[N+](=O)[O-])F)Br |
| Canonical SMILES | C1=C(C(=C(C(=C1Br)F)[N+](=O)[O-])F)Br |
Introduction
1,5-Dibromo-2,4-difluoro-3-nitrobenzene is a halogenated aromatic compound with a molecular formula of C₆HBr₂F₂NO₂ and a molecular weight of approximately 316.88 g/mol . It features a benzene ring substituted with two bromine atoms, two fluorine atoms, and one nitro group, which contributes to its unique chemical properties and reactivity. This compound is classified as a halogenated aromatic compound, known for its reactivity due to the presence of halogen atoms and the nitro group.
Synthesis
The synthesis of 1,5-Dibromo-2,4-difluoro-3-nitrobenzene typically involves a multi-step process that includes bromination, fluorination, and nitration of suitable benzene derivatives. A notable synthetic route involves using 30% by mass fuming sulfuric acid combined with nitric acid at controlled temperatures (20 - 35 °C) for optimal yields. For instance, a reported yield of 94% was achieved through careful temperature management and stirring during the reaction process.
Applications
1,5-Dibromo-2,4-difluoro-3-nitrobenzene has diverse applications in scientific research, particularly in medicinal chemistry and material science. Its unique arrangement of substituents allows for various chemical reactivities, making it a subject of interest in organic synthesis and pharmaceutical development. The compound's reactivity is influenced by its halogen substituents and nitro group, which can engage in interactions with nucleophiles or electrophiles present in reaction mixtures.
Mechanism of Action
The mechanism of action for 1,5-Dibromo-2,4-difluoro-3-nitrobenzene involves its functional groups interacting with molecular targets. The nitro group can participate in redox reactions, while the halogen atoms can engage in halogen bonding and other non-covalent interactions. These interactions significantly influence the compound's reactivity and its effects on biological systems or chemical processes.
Supplier Information Table
| Supplier | Lead Time | Ships From | Purity | Pack Size | Price (USD) |
|---|---|---|---|---|---|
| FCH Group | 28 days | Ukraine | 95% | 1 g | 986 |
| ChemShuttle | 28 days | United States | 95% | 1 g | 5,280 |
| WuXi LabNetwork | 15 days | United States | 95% | 1 g | POA |
| Alichem | TBD | United States | 95% | 1 g | POA |
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